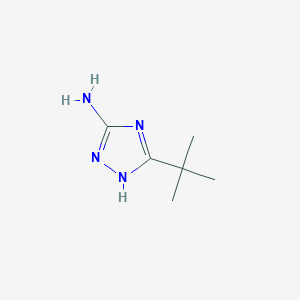

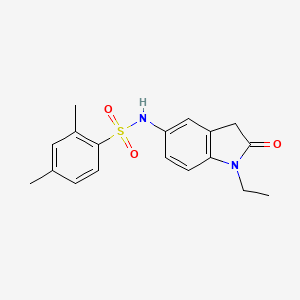

![molecular formula C14H18BrNO3S B2714284 Ethyl 2-[(3-bromopropanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate CAS No. 299962-55-3](/img/structure/B2714284.png)

Ethyl 2-[(3-bromopropanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 2-[(3-bromopropanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a chemical compound with the molecular formula C14H18BrNO3S . It has an average mass of 360.267 Da and a monoisotopic mass of 359.019073 Da .

Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, similar compounds have shown reactivity towards some chemical reagents to afford new heterocyclic derivatives .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not well-documented. Based on its molecular formula, it can be inferred that it contains elements such as carbon, hydrogen, bromine, nitrogen, oxygen, and sulfur .Applications De Recherche Scientifique

Synthesis and Biological Activity

Ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has been used as a precursor in the synthesis of antimicrobial and anti-inflammatory agents. For example, it has been converted into ethyl 2-(acetylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate and ethyl 2-(propionylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate. These compounds, upon further treatment, yield compounds with significant antibacterial, antifungal, and anti-inflammatory activities (Narayana et al., 2006).

Synthesis of Tetrahydroquinoline Derivatives

In another application, ethyl 3-benzoylamino-2-oxo-6-triphenylphosphoranylidenemethyl-2H-pyran-5-carboxylate, a related compound, reacts with 2-nitrobenzaldehydes to produce tetrahydroquinoline derivatives. These derivatives show potential as precursors for compounds with various biological activities (Bombarda et al., 1992).

Pharmaceutical Research

The compound has been involved in pharmaceutical research, particularly in the synthesis of new derivatives with potential therapeutic applications. This includes the synthesis of 2-acylamino-thiophene-3-carboxamides and their conversion to 2-aryl-thieno[2,3-d]pyrimidin-4(3H)-ones, which are of interest in the development of new pharmaceuticals (Sauter et al., 1976).

Chemical Synthesis and Characterization

The compound and its derivatives have been used extensively in chemical synthesis and characterization studies. For instance, its reaction with primary amines under specific conditions has been explored to understand the structural and chemical properties of the resulting compounds (Shipilovskikh et al., 2014).

Antimicrobial Evaluation

Ethyl 2-amino-5-benzoyl-4-methylthiophene-3-carboxylate, a key intermediate derived from this compound, has been used to synthesize various fused and polyfunctional substituted thiophenes, exhibiting promising antimicrobial activities (Abu‐Hashem et al., 2011).

Anti-Inflammatory Activity

The compound's derivatives have been explored for their anti-inflammatory activity. For example, the synthesis of ethyl 2-phenylimidazo[1,2-a]pyrazine-3-carboxylates and their evaluation as anti-inflammatory agents highlight its potential in medicinal chemistry (Abignente et al., 1992).

Photoisomerization Studies

Research has also delved into the photoisomerization properties of related compounds, such as ethyl 2-(3-acylselenoureido)thiophene-3-carboxylates, which can undergo structural changes upon exposure to light. These studies contribute to the understanding of the chemical properties and potential applications of these compounds (Pazdera et al., 1997).

Orientations Futures

Research into compounds like Ethyl 2-[(3-bromopropanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate could lead to the development of new anticancer agents . The comparison between the activity of newly synthesized thiophene derivatives towards tumor and normal cell lines will direct future research towards the synthesis of effective anticancer agents .

Propriétés

IUPAC Name |

ethyl 2-(3-bromopropanoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BrNO3S/c1-2-19-14(18)12-9-5-3-4-6-10(9)20-13(12)16-11(17)7-8-15/h2-8H2,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVZVMRJOYZRFIO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CCBr |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BrNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-benzoyl-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2714201.png)

![3,5-dimethoxy-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}benzamide](/img/structure/B2714202.png)

![N-(1,3-dioxoisoindolin-5-yl)-5-nitrobenzo[b]thiophene-2-carboxamide](/img/structure/B2714203.png)

![N-(2,4-dimethylphenyl)-2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2714205.png)

![N-(4-methoxyphenyl)-4-[4-[(E)-2-phenylethenyl]sulfonylpiperazine-1-carbonyl]benzenesulfonamide](/img/structure/B2714206.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)ethanesulfonamide](/img/structure/B2714211.png)

![4-{2-[Methyl(propan-2-yl)carbamoyl]ethyl}benzene-1-sulfonyl fluoride](/img/structure/B2714220.png)